Halostachine

Catalog No.
S726281
CAS No.
495-42-1
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halostachine

CAS Number

495-42-1

Product Name

Halostachine

IUPAC Name

(1R)-2-(methylamino)-1-phenylethanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1

InChI Key

ZCTYHONEGJTYQV-VIFPVBQESA-N

SMILES

CNCC(C1=CC=CC=C1)O

Canonical SMILES

CNCC(C1=CC=CC=C1)O

Isomeric SMILES

CNC[C@@H](C1=CC=CC=C1)O

Halostachine is an aralkylamine.

Halostachine (N-methylphenylethanolamine) is a biogenic trace amine and β-hydroxy-phenethylamine derivative utilized as a partial β-adrenergic receptor agonist and synthetic precursor [1]. Structurally, it bridges the gap between phenylethanolamine and ephedrine, possessing an N-methyl group but lacking the α-methyl group characteristic of ephedrines [1]. For procurement and material selection, its value lies in its specific physicochemical properties: a lack of ring hydroxyls that differentiates its lipophilicity from analogs like synephrine[2], and a defined pKa of 9.29 (for the hydrochloride salt), ensuring stable aqueous ionization [1]. Because it lacks the α-methyl steric hindrance, halostachine is highly susceptible to monoamine oxidase (MAO) degradation, dictating its use in applications requiring rapid metabolic clearance rather than sustained systemic presence [1].

Substituting halostachine with common structural analogs like ephedrine or synephrine fundamentally alters assay kinetics, transport pathways, and metabolic half-lives. While ephedrine is often considered a functional benchmark, its α-methyl group prevents rapid degradation by MAO, extending its half-life to several hours and making it unsuitable for short-acting pharmacokinetic models[1]. Conversely, synephrine possesses a para-hydroxyl group on the phenyl ring, which significantly alters its lipophilicity and shifts its membrane transport dependency to Organic Cation Transporter 1 (OCT1) rather than OCT2[2]. Furthermore, utilizing the unmethylated precursor phenylethanolamine results in a marked reduction in β2-adrenergic receptor binding affinity, compromising assay sensitivity [1]. Therefore, precise procurement of halostachine is mandatory when isolated OCT2 transport, rapid MAO-B mediated clearance, or specific partial agonist efficacies are required.

Rapid Metabolic Clearance via MAO-B Specificity

Halostachine lacks the α-methyl group found in ephedrine, rendering it highly susceptible to enzymatic degradation by monoamine oxidases. In vitro assays demonstrate that at 10 μM concentrations, halostachine is a specific substrate for MAO-B with a Km of 27.7 μM and a Vmax of 3.67 nM/mg protein/30 mins [1]. In vivo pharmacokinetic models (intravenous administration in dogs) confirm a rapid two-compartment clearance, yielding a plasma half-life of approximately 56.4 minutes (~1 hour) [1]. In stark contrast, ephedrine's α-methyl group sterically shields the amine from MAO, resulting in a prolonged half-life (typically >3 hours).

Evidence DimensionPlasma half-life and MAO-B affinity
Target Compound DataPlasma half-life ~1 hour; MAO-B Km = 27.7 μM
Comparator Or BaselineEphedrine (Half-life >3 hours, MAO resistant)
Quantified Difference>3-fold reduction in systemic half-life for halostachine
ConditionsIn vivo intravenous canine model and in vitro rat brain mitochondrial MAO assay

Buyers developing short-acting adrenergic research models must select halostachine over ephedrine to ensure rapid metabolic clearance and prevent prolonged systemic accumulation.

Selective OCT2 Membrane Transport Profile

The cellular uptake of phenylethylamine derivatives is heavily dependent on their specific ring and side-chain substitutions. Halostachine is selectively transported across cell membranes by Organic Cation Transporter 2 (OCT2), showing no significant transport activity via OCT1 or OCT3[1]. In contrast, the closely related analog synephrine—which differs only by the presence of a para-hydroxyl group—exhibits stereoselective uptake primarily mediated by OCT1 [1].

Evidence DimensionTransporter specificity
Target Compound DataExclusive transport by OCT2
Comparator Or BaselineSynephrine (Transported by OCT1)
Quantified DifferenceComplete shift in primary transport mechanism from OCT1 to OCT2
ConditionsIn vitro human monoamine and organic cation transporter expression models

For pharmacokinetic assays and targeted cellular delivery studies, halostachine provides an isolated OCT2-dependent transport mechanism, avoiding the OCT1 cross-reactivity inherent to synephrine.

Enhanced β2-Adrenergic Receptor Affinity via N-Methylation

The addition of an N-methyl group to the phenylethanolamine scaffold significantly enhances its interaction with β2-adrenergic receptors. In competition experiments using 3[H]-CGP-12177 on wild-type β2 receptors derived from transfected HEK 293 cells, halostachine demonstrated approximately 3 times the binding potency of its unmethylated precursor, phenylethanolamine [1]. Furthermore, halostachine acts as a partial agonist, achieving ~19% of the maximal cAMP accumulation efficacy (Emax) compared to the full agonist epinephrine[1].

Evidence Dimensionβ2-receptor binding potency
Target Compound Data~3x higher potency than phenylethanolamine (19% Emax of epinephrine)
Comparator Or BaselinePhenylethanolamine (Baseline affinity)
Quantified Difference3-fold increase in receptor binding potency
ConditionsIntact transfected HEK 293 cells, competition with 3[H]-CGP-12177

Procurement of the N-methylated halostachine ensures higher assay sensitivity and stronger partial agonist responses in cellular models compared to the unmethylated baseline material.

Thermal Stability and Processing Suitability of the Hydrochloride Salt

The physical state and thermal stability of halostachine are highly dependent on its salt form. Halostachine free base exhibits a low melting point of 43-45 °C, making it prone to melting or agglomeration under standard ambient milling or blending conditions[1]. Conversion to the racemic hydrochloride salt (C9H13NO·HCl) yields a highly stable crystalline solid with a melting point of 103-104 °C and a defined pKa of 9.29 (at 10 mM, 25 °C) [1].

Evidence DimensionMelting point and thermal stability
Target Compound DataHydrochloride salt melting point: 103-104 °C
Comparator Or BaselineFree base melting point: 43-45 °C
Quantified Difference~60 °C increase in melting point
ConditionsStandard atmospheric pressure, solid-state thermal analysis

Industrial buyers and formulators must specify the hydrochloride salt for solid-dose manufacturing or stable standard preparation, as the free base's low melting point complicates handling and dry blending.

Short-Acting Adrenergic Receptor Modeling

Due to its specific susceptibility to MAO-B degradation and a short plasma half-life of ~1 hour, halostachine is the appropriate choice for in vivo and in vitro models requiring transient β-adrenergic stimulation. It allows researchers to avoid the prolonged receptor desensitization and systemic accumulation associated with MAO-resistant analogs like ephedrine [1].

OCT2-Specific Transport and Permeability Assays

Because halostachine is selectively transported by OCT2 without OCT1 or OCT3 cross-reactivity, it serves as an effective benchmark substrate in membrane transport assays. It is particularly useful for evaluating renal clearance mechanisms or drug-drug interactions where OCT2 is the primary transport protein of interest, distinguishing it from synephrine[2].

Solid-State Formulation Development

The halostachine hydrochloride salt, with its elevated melting point of 103-104 °C and favorable aqueous solubility (pKa 9.29), is required for dry blending, milling, and solid-dose formulation. Procuring the HCl salt bypasses the severe handling limitations and thermal instability of the low-melting (43-45 °C) free base during standard manufacturing workflows [1].

XLogP3

-0.3

UNII

AIH8FLV35K

Wikipedia

Halostachine

Dates

Last modified: 08-15-2023

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